Alizarin Fluorine Blue: A Comprehensive Technical Guide for Researchers
Alizarin Fluorine Blue: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, and Biological Activities of a Versatile Anthraquinone Derivative
Introduction
Alizarin (B75676) Fluorine Blue, also known as Alizarin Complexone or 3-Aminomethylalizarin-N,N-diacetic acid, is a polyhydroxyanthraquinone dye that has garnered significant interest in various scientific disciplines. Its unique chemical structure, characterized by the alizarin core functionalized with an iminodiacetic acid group, imparts valuable properties as both a sensitive analytical reagent and a biologically active molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of Alizarin Fluorine Blue, detailed experimental protocols for its key applications, and an exploration of its known interactions with biological signaling pathways, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Alizarin Fluorine Blue is an organic compound with the molecular formula C₁₉H₁₅NO₈.[1][2] Its structure is based on the 1,2-dihydroxyanthraquinone scaffold, commonly known as alizarin, with a methyliminodiacetic acid substituent at the 3-position. This substitution is critical to its function as a chelating agent and indicator.
Diagram: Chemical Structure of Alizarin Fluorine Blue
Caption: 2D structure of Alizarin Fluorine Blue.
Physicochemical Properties
A summary of the key physicochemical properties of Alizarin Fluorine Blue is presented in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | 2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid | [3] |
| Synonyms | Alizarin Complexone, Alizarin-3-methyliminodiacetic acid, 3-Aminomethylalizarin-N,N-diacetic acid | [4][5] |
| CAS Number | 3952-78-1 | [1][2] |
| Molecular Formula | C₁₉H₁₅NO₈ | [1][2] |
| Molecular Weight | 385.32 g/mol | [1][3] |
| Appearance | Brown to orange crystalline powder | |
| Melting Point | ~185 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water. Soluble in DMF and DMSO. | [1][6] |
| UV-Vis λmax | 249, 429 nm | [6] |
Experimental Protocols
Spectrophotometric Determination of Fluoride (B91410)
Alizarin Fluorine Blue is widely used for the colorimetric determination of fluoride ions in various samples. The method is based on the formation of a stable, blue-colored ternary complex between Alizarin Fluorine Blue, lanthanum (or another suitable metal ion like cerium), and fluoride ions.[7][8] The intensity of the color is directly proportional to the fluoride concentration.
Materials:
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Alizarin Fluorine Blue solution (0.0005 M)
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Lanthanum nitrate (B79036) solution
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Acetate (B1210297) buffer (pH 4.6-5.6)
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Standard fluoride solutions
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Spectrophotometer
Procedure:
-
Preparation of Reagents:
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Alizarin Fluorine Blue Stock Solution (0.0005 M): Dissolve an appropriate amount of Alizarin Fluorine Blue in deionized water, adjusting the pH with dilute NaOH and HCl to ensure dissolution and proper color.
-
Lanthanum Nitrate Stock Solution: Prepare a stock solution of lanthanum nitrate in deionized water.
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Acetate Buffer: Prepare an acetate buffer solution and adjust the pH to the optimal range (4.6-5.6).
-
-
Sample Preparation: Prepare aqueous samples containing unknown fluoride concentrations. If necessary, perform distillation or use an ion-exchange resin to remove interfering ions.
-
Calibration Curve:
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Prepare a series of standard fluoride solutions of known concentrations.
-
To a set of volumetric flasks, add a fixed volume of the Alizarin Fluorine Blue solution and the lanthanum nitrate solution.
-
Add increasing volumes of the standard fluoride solutions to the flasks.
-
Add the acetate buffer to each flask and dilute to the mark with deionized water.
-
Allow the color to develop for a specified time (e.g., 60 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 620-630 nm) against a reagent blank.[1][7]
-
Plot a calibration curve of absorbance versus fluoride concentration.
-
-
Sample Analysis:
-
Treat the unknown samples in the same manner as the standards.
-
Measure the absorbance of the sample solutions.
-
Determine the fluoride concentration in the samples using the calibration curve.
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Diagram: Experimental Workflow for Fluoride Determination
Caption: Workflow for fluoride determination.
In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
Alizarin Fluorine Blue has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), with a reported IC₅₀ value of 35 nM.[9] The following is a generalized protocol for assessing iNOS inhibition, which can be adapted for testing Alizarin Fluorine Blue. This method typically involves measuring the production of nitric oxide (NO) or its stable metabolite, nitrite (B80452), from the substrate L-arginine.
Materials:
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Purified iNOS enzyme
-
L-arginine (substrate)
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NADPH (cofactor)
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Other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin)
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Assay buffer (e.g., Tris-HCl or HEPES)
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Alizarin Fluorine Blue (test inhibitor)
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Griess Reagent (for nitrite detection) or a method to measure L-citrulline formation
-
96-well microplate
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Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Alizarin Fluorine Blue in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the iNOS enzyme, L-arginine, NADPH, and other cofactors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add various concentrations of Alizarin Fluorine Blue to the test wells.
-
Add a vehicle control (e.g., DMSO) to the control wells.
-
Add the iNOS enzyme to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a mixture of L-arginine and NADPH to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), allowing for the production of NO.
-
-
Detection of Nitrite:
-
Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).
-
Add Griess Reagent to each well. This reagent reacts with nitrite to form a colored product.
-
Incubate at room temperature for a short period to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of iNOS inhibition for each concentration of Alizarin Fluorine Blue compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram: iNOS Inhibition Assay Workflow
Caption: Workflow for iNOS inhibition assay.
Involvement in Signaling Pathways
While research specifically investigating the effects of Alizarin Fluorine Blue on cellular signaling pathways is limited, studies on its parent compound, alizarin, provide valuable insights into its potential biological activities. It is important to note that the addition of the iminodiacetic acid group may alter the biological effects of the molecule, and further research is needed to confirm these activities for Alizarin Fluorine Blue itself.
Aryl Hydrocarbon Receptor (AhR) Signaling
Alizarin has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[2][10] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). Upon binding to a ligand like alizarin, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby inducing their transcription.
Diagram: Alizarin Activation of the AhR Signaling Pathway
Caption: Alizarin as an agonist of the AhR pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, cell survival, and proliferation. Some studies have suggested that alizarin can inhibit the NF-κB signaling pathway. This inhibition may occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, alizarin can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Diagram: Potential Inhibition of the NF-κB Pathway by Alizarin
Caption: Potential inhibition of NF-κB signaling.
Conclusion
Alizarin Fluorine Blue is a multifaceted molecule with significant applications in both analytical chemistry and biological research. Its utility as a sensitive reagent for fluoride determination is well-established, and its potent inhibitory activity against iNOS suggests its potential as a lead compound in drug discovery. While the direct effects of Alizarin Fluorine Blue on cellular signaling pathways require further investigation, the activities of its parent compound, alizarin, on the AhR and NF-κB pathways provide a strong rationale for future studies. This technical guide serves as a valuable resource for researchers interested in harnessing the unique properties of Alizarin Fluorine Blue for their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alizarin increase glucose uptake through PI3K/Akt signaling and improve alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassay Systems EnzyChrom Nitric Oxide Synthase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]
- 9. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]
- 10. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
